An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-4-chlorobenzenesulfonic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chlorobenzenesulfonic acid, with the CAS number 3479-10-5 , is a substituted aromatic sulfonic acid that is attracting interest in various fields of chemical synthesis.[1] Its molecular structure, featuring an amino group, a chlorine atom, and a sulfonic acid moiety on a benzene ring, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look at its synthesis, potential applications in both the dye industry and pharmaceutical development, and established analytical methodologies for its characterization. As a Senior Application Scientist, this document aims to provide not just a collection of data, but a cohesive understanding of the causality behind experimental choices and the practical implications of its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3479-10-5 | [1] |
| Molecular Formula | C₆H₆ClNO₃S | [1] |
| Molecular Weight | 207.64 g/mol | [1] |
| IUPAC Name | 2-amino-4-chlorobenzenesulfonic acid | [1] |
| Appearance | White to light yellow crystalline solid (inferred) | [2] |
| Solubility | Soluble in water (inferred from isomers) | [2] |
| Melting Point | >300 °C (for the related isomer 4-Amino-3-chlorobenzenesulfonic acid) | |
| Boiling Point | Data not available | |
| pKa | Data not available |
The sulfonic acid group confers significant water solubility, a key feature for its use in aqueous reaction media and for applications such as dye manufacturing.[2] The amino group provides a site for diazotization reactions, which are fundamental in the synthesis of azo dyes.[3][4]
Synthesis of 2-Amino-4-chlorobenzenesulfonic Acid
The most logical and widely practiced method for the synthesis of aminobenzenesulfonic acids is the sulfonation of the corresponding aniline derivative.[3][4] In the case of 2-Amino-4-chlorobenzenesulfonic acid, the starting material would be 3-chloroaniline. The electrophilic aromatic substitution reaction with a sulfonating agent, such as concentrated sulfuric acid or oleum, introduces the sulfonic acid group onto the aromatic ring.
The amino group is an ortho-, para-director. Since the para position to the amino group is blocked by the chlorine atom in 3-chloroaniline, the sulfonation is expected to occur at the ortho positions. This would lead to the formation of two isomers: 2-amino-4-chlorobenzenesulfonic acid and 2-amino-6-chlorobenzenesulfonic acid. The steric hindrance from the chlorine atom might influence the isomeric ratio.
A plausible synthetic workflow is outlined below:
Experimental Protocol (Adapted from the synthesis of 4-Amino-3-chlorobenzenesulfonic Acid)[3][4]
This protocol is adapted from a documented procedure for a structural isomer and should be optimized for the synthesis of 2-Amino-4-chlorobenzenesulfonic acid.
Materials:
-
3-Chloroaniline
-
Concentrated Sulfuric Acid (98%) or Oleum
-
o-Dichlorobenzene (as a high-boiling solvent, optional)
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add 3-chloroaniline.
-
Slowly and with constant stirring, add a molar excess of concentrated sulfuric acid. An exothermic reaction will occur, forming the anilinium sulfate salt.
-
Heat the reaction mixture to 180-200°C. The reaction progress should be monitored by a suitable analytical technique, such as HPLC, to determine the optimal reaction time.
-
After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
The crude product can be isolated by filtration.
-
Purification is typically achieved by recrystallization from water. The difference in solubility between the desired product and any by-products at different temperatures is exploited in this step.
Causality behind Experimental Choices:
-
High Temperature: The sulfonation of anilines often requires high temperatures to overcome the activation energy of the reaction and to facilitate the rearrangement of the initially formed anilinium sulfate salt to the sulfonated product.
-
Molar Excess of Sulfuric Acid: Using an excess of the sulfonating agent helps to ensure complete conversion of the starting material.
-
Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, relying on differences in solubility.
Applications
Intermediate in the Dye Industry
Substituted aminobenzenesulfonic acids are key intermediates in the production of azo dyes. The amino group can be readily diazotized with nitrous acid to form a diazonium salt. This reactive intermediate is then coupled with another aromatic compound (a coupling component) to form the azo dye. The sulfonic acid group provides water solubility to the final dye, which is essential for most textile dyeing processes.
Potential Role in Pharmaceutical Development
While direct applications of 2-Amino-4-chlorobenzenesulfonic acid in marketed drugs are not extensively documented, its structural motifs are of significant interest to medicinal chemists. The presence of the chloro-substituted aniline core is found in a number of active pharmaceutical ingredients (APIs).
A key finding from public databases is the listing of 2-Amino-4-chlorobenzenesulfonic acid as a potential impurity in the drugs Diazoxide and Hydrochlorothiazide .[1] This suggests that this compound, or a precursor, may be used in the synthesis of these drugs, or that it arises as a degradation product.
-
Diazoxide is a potassium channel activator used to treat low blood sugar.
-
Hydrochlorothiazide is a diuretic medication used to treat high blood pressure and swelling due to fluid build-up.
The role of structurally similar compounds provides further evidence for its potential in drug development. For instance, 4-amino-3-chlorophenol is a key intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors like Tivozanib and Lenvatinib, used in cancer therapy. Also, 2-amino-4-chlorobenzoic acid is a building block for compounds investigated for the treatment of neurodegenerative diseases and Hepatitis C.
The amino and sulfonic acid groups on the molecule also offer multiple points for derivatization, making it a versatile scaffold for the synthesis of new chemical entities with potential biological activity.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the analysis of 2-Amino-4-chlorobenzenesulfonic acid.[5] It allows for the separation, identification, and quantification of the main compound and any impurities.
HPLC Protocol (Proposed)
This protocol is based on established methods for the analysis of similar aromatic sulfonic acids and amino acids.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is often preferred for complex samples. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
For this specific compound, a starting mobile phase with a high aqueous component would be suitable, given its polarity.
Detection:
-
UV detection at a wavelength where the compound exhibits maximum absorbance (likely in the range of 220-280 nm).
Sample Preparation:
-
Accurately weigh a sample of the compound.
-
Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and the organic mobile phase component).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
Safety and Handling
Based on the safety data sheets (SDS) of structurally related compounds, 2-Amino-4-chlorobenzenesulfonic acid should be handled with care in a laboratory setting.
-
Hazard Statements: Likely to cause skin and eye irritation. May be harmful if swallowed or inhaled.
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Conclusion
2-Amino-4-chlorobenzenesulfonic acid is a versatile chemical intermediate with established applications in the dye industry and significant potential in pharmaceutical development. Its synthesis, based on the sulfonation of 3-chloroaniline, is a well-understood process in organic chemistry. The presence of multiple functional groups on the aromatic ring makes it an attractive building block for the synthesis of more complex molecules. Further research into its applications, particularly in the synthesis of novel drug candidates, is warranted. This guide provides a solid foundation of its properties, synthesis, and analytical methods to support such future investigations.
References
-
Chemistry Stack Exchange. (2021, January 6). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-chlorobenzenesulfonic acid. Retrieved from [Link]
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PubMed. (1987). Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides. Retrieved from [Link]
- Google Patents. (2017, January 18). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
Veeprho. (n.d.). 2-Amino-5-chlorobenzenesulfonic acid | CAS 133-74-4. Retrieved from [Link]
-
Agilent. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Retrieved from [Link]
Sources
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- 2. CAS 98-36-2: 3-Amino-4-chlorobenzenesulfonic acid [cymitquimica.com]
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- 5. Liquid chromatographic analysis of amino acids: using dimethylamino-azobenzenesulfonyl chloride and Hypersil ODS column to analyze the composition of apo B peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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